Methyl 2-(chroman-4-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)8-9-6-7-15-11-5-3-2-4-10(9)11/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJAKKAYLOZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for Methyl 2-(chromen-4-yl)acetate and its Analogues
The synthesis of chromene derivatives, which can serve as precursors to chromans, often begins with the formation of the core heterocyclic ring system.
Condensation Reactions (e.g., Pechmann reaction and related protocols)
The Pechmann reaction is a cornerstone in the synthesis of coumarins, which are structural isomers of chromen-4-ones and can be chemically transformed into chromenes. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. sathyabama.ac.inacs.org For instance, the reaction of a phenol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst like sulfuric acid or a solid acid catalyst such as silica (B1680970) chloride can yield 4-substituted coumarin (B35378) derivatives. sathyabama.ac.inresearchgate.net While the Pechmann reaction itself directly produces coumarins, these can be further modified to introduce the acetic acid moiety at the 4-position. For example, a multi-step synthesis can involve the condensation of a resorcinol (B1680541) with acetonedicarboxylic acid to form a coumarin-4-acetic acid derivative. jmchemsci.com
The general scheme for a Pechmann condensation is as follows: Phenol + β-ketoester --(Acid Catalyst)--> 4-substituted coumarin
The versatility of this reaction allows for the synthesis of a wide array of substituted coumarins by varying the phenol and β-ketoester starting materials. jmchemsci.com These coumarin-4-acetic acids or their esters can then be subjected to further transformations to yield the desired chromene or chroman structures.
Ether Synthesis Processes
The formation of the chroman ring often relies on an intramolecular etherification reaction. A common strategy involves the cyclization of a suitably substituted phenol. For example, an intramolecular Buchwald-Hartwig etherification can be employed to generate the chroman ring. nih.gov This palladium-catalyzed reaction forms the C-O bond necessary to close the heterocyclic ring. Another approach is the intramolecular Friedel-Crafts allylation of phenols followed by cyclization of the resulting allylated phenol intermediate via hydroalkoxylation. beilstein-journals.org Gold(I)-catalyzed reactions of allylic alcohols and phenols also provide a mild and practical route to chromans through a one-pot Friedel-Crafts allylation/intramolecular hydroalkoxylation sequence. beilstein-journals.org
Esterification and Transesterification Reactions
The methyl acetate (B1210297) group in the target molecule is typically introduced via esterification or transesterification. If the synthesis yields 2-(chroman-4-yl)acetic acid, a standard esterification with methanol (B129727) under acidic conditions can produce the desired methyl ester. researchgate.net For instance, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid can be esterified to its methyl ester in high yield. researchgate.net
Alternatively, transesterification can be employed. This involves converting an existing ester to a different one. For example, if a synthesis yields an ethyl ester, it can be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst.
The introduction of the acetate moiety can also be achieved through the reaction of a hydroxycoumarin with an alkylating agent like ethyl chloroacetate (B1199739) or methyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate.
Multi-step Reaction Sequences for Functionalization
The synthesis of functionalized chroman derivatives often requires multi-step reaction sequences. For instance, a 2-(allyloxy)benzaldehyde (B1266654) can be used as a starting material, which already contains the ether linkage that will form part of the chroman ring. gu.se Subsequent reactions can then build the rest of the molecule.
A typical sequence might involve:
Synthesis of a substituted phenol.
Allylation of the phenol to form an o-allylphenol derivative.
Cyclization to form the chroman or chroman-4-one ring.
Introduction or modification of the side chain at the 4-position to yield the acetic acid or acetate group.
The functionalization can also occur on a pre-formed chroman-4-one scaffold. For example, bromination at the 3-position of a chroman-4-one allows for the introduction of various substituents through substitution reactions. gu.se
Synthetic Approaches for Chroman-4-one Acetate Derivatives
A highly effective and modern approach to synthesizing chroman-4-one acetate derivatives involves radical cyclization reactions.
Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates
A convenient and practical method for the synthesis of ester-containing chroman-4-ones is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com This reaction is typically performed under metal-free conditions, using an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com The reaction proceeds through the generation of an alkoxycarbonyl radical from the oxalate, which then initiates a cascade annulation. mdpi.com
The general reaction is as follows: 2-(allyloxy)arylaldehyde + Oxalate --((NH₄)₂S₂O₈)--> Methyl 2-(4-oxochroman-3-yl)acetate
This methodology has been shown to be versatile, allowing for the synthesis of a wide range of substituted methyl 2-(4-oxochroman-3-yl)acetates with moderate to good yields. mdpi.com The reaction conditions are typically heating the substrates in a solvent mixture like DMSO-H₂O. mdpi.com
The following table summarizes the yields of various substituted methyl 2-(4-oxochroman-3-yl)acetate products obtained through this method.
| Substituent on Aryl Ring | Product | Yield (%) |
| H | Methyl 2-(4-oxochroman-3-yl)acetate | 77 |
| 8-Methyl | Methyl 2-(8-methyl-4-oxochroman-3-yl)acetate | 68 |
| 6-Methyl | Methyl 2-(6-methyl-4-oxochroman-3-yl)acetate | 72 |
| 7-Methoxy | Methyl 2-(7-methoxy-4-oxochroman-3-yl)acetate | 85 |
| 5-Chloro | Methyl 2-(5-chloro-4-oxochroman-3-yl)acetate | 65 |
| 7-Bromo | Methyl 2-(7-bromo-4-oxochroman-3-yl)acetate | 71 |
Table 1: Yields of selected methyl 2-(4-oxochroman-3-yl)acetate derivatives synthesized via cascade radical annulation. mdpi.com
These chroman-4-one acetate derivatives can then be further transformed, for example, by reduction of the ketone at the 4-position, to yield the corresponding methyl 2-(chroman-4-yl)acetate. This final reduction step would provide access to the saturated chroman ring system from the chroman-4-one precursor.
Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Ring Closure
A prevalent and effective method for synthesizing the chroman-4-one scaffold is through a base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org This initial condensation is immediately followed by a spontaneous intramolecular oxa-Michael ring closure, which forms the heterocyclic ring of the chroman-4-one. acs.orggu.se
This tandem reaction sequence is a powerful tool for building the chroman-4-one core. nih.gov The reaction can be efficiently conducted using various bases, such as N,N-diisopropylamine (DIPA), often with microwave heating to accelerate the process. acs.orggu.se This methodology allows for the synthesis of a variety of substituted chroman-4-ones by simply changing the starting acetophenone (B1666503) and aldehyde. gu.se For instance, this approach is used to prepare precursors for SIRT2 inhibitors, highlighting its significance in medicinal chemistry. acs.org
Introduction of Heterofunctional Groups onto the Chroman-4-one Scaffold
To enhance the molecular diversity and to modulate the physicochemical properties of the chroman-4-one core, various heterofunctional groups can be introduced onto the scaffold. acs.org This strategy is crucial for developing compounds with improved pharmacokinetic profiles and for exploring structure-activity relationships (SAR). nih.govacs.org
Functional groups such as hydroxyl, carboxylic acid, ester, and amide moieties can be incorporated into side chains, typically at the 2-position of the chroman-4-one ring. acs.org This is often achieved by using appropriately functionalized aldehydes in the initial aldol condensation step. acs.org Another key position for functionalization is the C-3 position, which can be achieved via bromination of the chroman-4-one, followed by substitution reactions to introduce groups like amines (NH2), acetates (OAc), or nitriles (CN). gu.se These modifications aim to increase hydrophilicity and provide points for further chemical elaboration. acs.org
Derivatization Strategies for Enhanced Structural Diversity
Starting from ester derivatives like this compound, a variety of new compounds can be synthesized. These derivatization strategies are essential for creating libraries of related molecules for biological screening. While the following examples often start from coumarin-based esters, the chemical transformations are directly applicable to chroman-based esters.
Formation of Hydrazide Derivatives
A fundamental derivatization step is the conversion of the methyl ester to the corresponding acetohydrazide. This is typically achieved through hydrazinolysis, where the ester is reacted with hydrazine (B178648) hydrate (B1144303). nih.govamazonaws.comnih.gov The reaction is commonly carried out in an alcohol solvent like methanol or ethanol. researchgate.netrsc.orgnih.gov
This transformation is highly efficient and serves as a crucial link to further diversification, as the resulting hydrazide is a versatile intermediate. researchgate.netijrrjournal.com For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester is readily converted to (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide by treatment with hydrazine hydrate at room temperature. nih.govnih.gov The resulting hydrazide is a key building block for synthesizing Schiff bases and various heterocyclic systems. nih.govijrrjournal.com
Synthesis of Schiff Bases (N-acyl hydrazones)
The hydrazide derivatives obtained in the previous step are readily condensed with a wide range of aromatic or heteroaromatic aldehydes to form Schiff bases, also known as N-acyl hydrazones. nih.govuobaghdad.edu.iq This reaction is typically acid-catalyzed, often using a few drops of glacial acetic acid, and is carried out by refluxing the reactants in ethanol. rsc.orgnih.govnih.gov
The resulting azomethine group (-C=N-) is a key feature of these compounds and is associated with a broad spectrum of biological activities. nih.gov The synthesis is straightforward and allows for the introduction of diverse substituents from the aldehyde component, making it a cornerstone for creating large compound libraries. nih.govresearchgate.netjapsonline.com The general applicability of this reaction has been demonstrated in the synthesis of numerous coumarin-hydrazone conjugates. rsc.org
Cyclo-condensation Reactions (e.g., Thiazolidinone derivatives)
The Schiff bases synthesized from acetohydrazides are valuable precursors for cyclo-condensation reactions, leading to the formation of various five-membered heterocyclic rings, most notably thiazolidinones. scholarsresearchlibrary.comhilarispublisher.com
The synthesis of 4-thiazolidinones is achieved by reacting the Schiff base with a sulfur-containing nucleophile, typically thioglycolic acid (mercaptoacetic acid). japsonline.comscholarsresearchlibrary.comorientjchem.org The reaction involves the nucleophilic attack of the sulfur atom on the imine carbon of the Schiff base, followed by intramolecular cyclization with the elimination of a water molecule. scholarsresearchlibrary.com This cyclization is often carried out in a solvent like N,N-dimethylformamide (DMF) or benzene (B151609), sometimes with a catalyst such as anhydrous zinc chloride (ZnCl2). nih.govjapsonline.com This method has been successfully used to prepare a variety of N-(2-aryl-4-oxo-thiazolidin-3-yl) acetamide (B32628) derivatives from coumarin-based Schiff bases. nih.govnih.gov
Spectroscopic and Analytical Techniques for Structural Elucidation
The structural confirmation of this compound and its various derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool.
¹H-NMR spectra provide information on the chemical environment of protons. For chroman-4-one derivatives, characteristic signals include those for the aromatic protons, the methylene (B1212753) protons of the heterocyclic ring, and the protons of the acetate moiety (the methyl singlet and the methylene group). ceon.rs For example, in N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide, the methylene protons of the acetate linker appear as a singlet around 4.23 ppm, while aromatic and vinyl protons resonate between 6.24 and 7.42 ppm. nih.gov
¹³C-NMR spectra reveal the carbon skeleton of the molecule. Key signals include the carbonyl carbons of the ester and the chromanone ring (typically resonating at δ > 160 ppm), as well as carbons in the aromatic and heterocyclic rings. ceon.rs
Infrared (IR) Spectroscopy is used to identify key functional groups.
The carbonyl (C=O) stretching vibrations are particularly informative. Ester carbonyls typically show a strong absorption band around 1730-1750 cm⁻¹, while the ketone carbonyl of the chroman-4-one ring appears around 1680 cm⁻¹. nih.gov The amide C=O in hydrazide and thiazolidinone derivatives also has characteristic absorption bands. nih.govnih.gov
Other important bands include O-H stretching for hydroxyl groups (around 3300-3400 cm⁻¹) and N-H stretching for hydrazides (around 3300 cm⁻¹). nih.govnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds, confirming the molecular formula. amazonaws.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, further corroborating the elemental composition. ceon.rs
The following table summarizes typical spectroscopic data for related chroman-4-one and coumarin structures, which are indicative of the data expected for the title compound and its derivatives.
Table 1: Representative Spectroscopic Data for Related Chroman and Coumarin Structures
| Compound Class | Technique | Characteristic Signals/Bands | Reference(s) |
|---|---|---|---|
| Chroman-4-one Acetates | ¹H-NMR | Aromatic protons (δ 6.9-7.9 ppm); CH₂ of heterocycle (δ 4.3-4.7 ppm); OCH₃ of ester (δ ~3.7 ppm); CH₂ of acetate (δ ~2.4-2.9 ppm) | semanticscholar.org |
| ¹³C-NMR | Ketone C=O (δ ~191-195 ppm); Ester C=O (δ ~171 ppm); OCH₃ (δ ~52 ppm) | semanticscholar.org | |
| Coumarin Acetohydrazides | ¹H-NMR | NH proton (δ ~9.3 ppm); NH₂ protons (δ ~4.3 ppm); OCH₂ protons (δ ~4.8 ppm) | nih.govuobaghdad.edu.iq |
| IR (cm⁻¹) | N-H stretch (~3317 cm⁻¹); Amide C=O (~1621-1640 cm⁻¹); Lactone C=O (~1711 cm⁻¹) | nih.govnih.gov | |
| Coumarin Schiff Bases | ¹H-NMR | Imine CH=N proton (δ ~8.1-8.3 ppm); Amide NH proton (δ ~8.0-10.0 ppm) | nih.govmdpi.com |
| IR (cm⁻¹) | C=N stretch (~1550-1600 cm⁻¹); Amide C=O (~1670 cm⁻¹) | nih.govmdpi.com | |
| Thiazolidinone Derivatives | ¹H-NMR | CH₂ of thiazolidinone ring (δ ~4.2-4.8 ppm) | nih.govpensoft.net |
| IR (cm⁻¹) | Thiazolidinone C=O (~1728 cm⁻¹) | nih.gov |
After a thorough search of scientific literature and chemical databases, detailed experimental data for the specific chemical compound This compound is not available. The search results consistently yield information for structurally related but distinct compounds, primarily derivatives of coumarin (2H-chromen-2-one) or chroman-4-one.
Specifically, the available data pertains to compounds such as:
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Methyl 2-(4-oxochroman-3-yl)acetate
Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate
These molecules differ from the requested "this compound" in their core structure, containing additional functional groups like ketones, hydroxyl groups, or a different substitution pattern.
Due to the strict requirement to focus solely on "this compound" and the absence of specific Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), or X-ray Diffraction data for this exact compound in the searched literature, it is not possible to generate the requested scientific article. The introduction of data from related but structurally different molecules would violate the specific constraints of the request.
Therefore, the detailed research findings and data tables for the spectroscopic and crystallographic analysis of "this compound" cannot be provided.
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
No published studies were found that specifically report DFT calculations for the molecular geometry and electronic structure of Methyl 2-(chroman-4-YL)acetate.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
Specific HOMO-LUMO characterizations and energy gap analyses for this compound are not available in the current scientific literature.
Vibrational Frequency Analysis
A detailed vibrational frequency analysis based on theoretical calculations for this compound has not been reported.
Conformational and Stereochemical Studies
There are no specific conformational or stereochemical studies detailing the preferred spatial arrangements or stereoisomers of this compound.
Molecular Docking and Binding Mode Predictions with Biological Targets
No molecular docking studies predicting the binding modes of this compound with any biological targets have been published.
Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.
Biological Activities and Pharmacological Potential in Vitro and Preclinical Studies
Antimicrobial Efficacy
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chroman-4-one derivatives have been a subject of interest in this area, with studies demonstrating a range of antibacterial and antifungal activities. researchgate.netmedwinpublishers.comscielo.org.za
Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
A number of studies have highlighted the potential of chroman-4-one derivatives as effective agents against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.org Research has shown that specific substitutions on the chroman ring are crucial for antibacterial potency. For instance, the presence of hydroxyl groups at the 5- and 7-positions, combined with a hydrophobic substituent at the 2-position of the chroman-4-one scaffold, has been found to enhance antibacterial activity. acs.org
In one study, a series of 2-alkylchromanone derivatives were synthesized and evaluated for their antibacterial properties. Some of these compounds exhibited significant activity against S. aureus, with minimum inhibitory concentrations (MICs) as low as 3.13 µg/mL. researchgate.net Another study on coumarin (B35378) derivatives, which share a structural relationship with chromans, also reported notable activity against S. aureus. medwinpublishers.comscispace.com Specifically, certain synthesized coumarin derivatives showed marked inhibitory effects on S. aureus and Streptococcus pneumoniae. researchgate.net
While direct data for Methyl 2-(chroman-4-YL)acetate is not available, the general findings for the chroman class suggest that this compound could possess activity against Gram-positive bacteria. The nature of the acetate (B1210297) group at the C-4 position would likely influence this activity.
Table 1: Antibacterial Activity of Selected Chroman and Coumarin Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Bacterium | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-Alkylchromanones | Staphylococcus aureus (MSSA & MRSA) | 3.13 | researchgate.net |
| 7-Hydroxy-2-(4-(piperidin-1-yl)phenyl)chroman-4-one | S. aureus | Not specified | acs.org |
| Coumarin derivatives | Staphylococcus aureus | Good to moderate | medwinpublishers.comscielo.org.za |
Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The efficacy of chroman derivatives against Gram-negative bacteria appears to be more variable and generally less potent compared to their activity against Gram-positive organisms. acs.org The outer membrane of Gram-negative bacteria presents a significant barrier to many potential drugs.
However, some studies have reported moderate activity. For example, certain synthesized coumarin derivatives have been tested against Escherichia coli and Pseudomonas aeruginosa, showing some inhibitory effects. scielo.org.zaresearchgate.net The specific structural features that enhance activity against Gram-negative bacteria are still under investigation, but modifications to the core chroman structure are being explored to improve penetration and efficacy.
Table 2: Antibacterial Activity of Selected Chroman and Coumarin Derivatives against Gram-Negative Bacteria
| Compound/Derivative Class | Bacterium | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Coumarin derivatives | Escherichia coli | Variable | scielo.org.zaresearchgate.net |
Antifungal Activity (e.g., Candida albicans, Aspergillus fumigatus)
The antifungal potential of chroman and coumarin derivatives has also been an area of active research. Studies have shown that certain derivatives exhibit promising activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus fumigatus. researchgate.netjmchemsci.comnih.govimrpress.comresearchgate.net
In a study evaluating (E)- and (Z)-imidazolylchromanone oxime ethers, several compounds demonstrated moderate to potent in vitro antifungal activity against C. albicans and A. niger, with some derivatives showing MIC values as low as 1 µg/mL. researchgate.net Another investigation into 2-(phenyl)-4H-chromen-4-ones found that a derivative with a lipophilic electron-withdrawing group was highly active against A. fumigatus. researchgate.net Furthermore, endophytes from medicinal plants have been found to produce chromone (B188151) derivatives with activity against C. albicans. nih.gov
These findings suggest that the chroman scaffold is a promising starting point for the development of new antifungal agents. The specific activity of this compound would depend on how the acetate group at the 4-position interacts with fungal targets.
Table 3: Antifungal Activity of Selected Chroman and Coumarin Derivatives
| Compound/Derivative Class | Fungus | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Imidazolylchromanone oxime ethers | Candida albicans | 1 | researchgate.net |
| Imidazolylchromanone oxime ethers | Aspergillus niger | 1 | researchgate.net |
| 2-(phenyl)-4H-chromen-4-ones | Aspergillus fumigatus | Zone of inhibition: 20 ± 0.47 mm | researchgate.net |
Potential for Bacterial Enzyme Detection using Fluorescent Substrates
Coumarin-based compounds are well-known for their fluorescent properties and have been utilized to develop "switchable" fluorescent substrates for the detection of microbial enzymes. nih.govresearchgate.net These probes are designed to be non-fluorescent until they are acted upon by a specific bacterial enzyme, at which point they release a fluorescent coumarin derivative. This "off-on" mechanism allows for the sensitive and selective detection of bacteria. frontiersin.orgnih.gov
For example, coumarin-based substrates have been developed to detect bacterial nitroreductases, enzymes found in a wide range of bacteria but absent in mammalian systems. researchgate.net This specificity makes them excellent candidates for developing diagnostic tools. One such probe, β-4-AAUG, demonstrated superior selectivity in detecting clinically relevant amounts of E. coli. nih.gov The fluorescence intensity was nearly five times higher than that of the standard, allowing for detection in approximately 2.5 hours with high sensitivity. nih.gov
Given the structural similarities, it is plausible that derivatives of this compound could be functionalized to create novel fluorescent probes for bacterial enzyme detection.
Antioxidant Properties
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals.
Radical Scavenging Activity (e.g., DPPH assay)
The antioxidant potential of chroman and coumarin derivatives has been widely evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ajrconline.orgnih.govresearchgate.netasianpubs.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.
Numerous studies have demonstrated the radical scavenging activity of various coumarin derivatives. nih.govresearchgate.nettandfonline.com For instance, certain synthesized coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues exhibited significant DPPH-scavenging activity, with IC50 values as low as 17.19 µM, which was more potent than the standard antioxidant ascorbic acid in that particular study. nih.gov The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the coumarin ring. researchgate.net
Table 4: DPPH Radical Scavenging Activity of Selected Coumarin Derivatives
| Compound/Derivative Class | IC50 (µM) | Reference |
|---|---|---|
| Coumarin-tethered 1,3,4-oxadiazole analogue | 17.19 | nih.gov |
| Coumarin-tethered 1,3,4-oxadiazole analogue | 19.47 | nih.gov |
Mitigation of Oxidative Stress in Biological Systems
Currently, there is a lack of specific scientific studies investigating the direct effects of this compound on oxidative stress in biological systems. While the broader class of coumarin and chromone derivatives has been a subject of research for their antioxidant properties, specific data for this compound is not available in published literature. Research into related coumarin compounds suggests potential for radical scavenging activities, which are beneficial in conditions associated with oxidative stress, but these findings cannot be directly extrapolated to this compound.
Anti-inflammatory Effects and Modulation of Inflammatory Pathways
There are no specific studies available that evaluate the anti-inflammatory effects of this compound or its direct modulation of inflammatory pathways. The general class of chromone and coumarin derivatives, to which this compound belongs, is known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects. For instance, research on various coumarin derivatives has shown they can inhibit enzymes involved in inflammation. However, without direct experimental evidence, the anti-inflammatory potential of this compound remains unconfirmed.
Structure Activity Relationship Sar Analyses
Influence of Substitutions on the Chroman/Chromen-2-one Core Structure on Biological Potency
Substitutions on the aromatic ring and the dihydropyranone ring of the chroman/chromen-2-one scaffold are crucial determinants of biological potency.
Aromatic Ring (Benzene Ring) Substitutions: The electronic properties of substituents on the benzene (B151609) portion of the chroman core play a significant role.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (bromo, chloro) or nitro groups, particularly at the C-6 and C-8 positions, is generally favorable for enhanced biological activity. acs.orgacs.org For instance, in a series of SIRT2 inhibitors, compounds with electron-withdrawing substituents in the 6- and 8-positions were among the most potent. acs.org Specifically, a 6,8-dibromo substituted chroman-4-one was a highly potent SIRT2 inhibitor. acs.org Similarly, for antimicrobial activity, the addition of electron-withdrawing groups like chlorine and bromine at positions C-6 and C-7 of a chromone (B188151) scaffold enhances activity. nih.gov
Electron-Donating Groups: Conversely, introducing electron-donating groups, such as a methoxy (B1213986) group, at the same positions often leads to a decrease in inhibitory activity. acs.orgnih.gov An 8-methoxy group on a chroman-4-amine, however, did show high inhibitory activity against butyrylcholinesterase. core.ac.uk
Hydroxyl Groups: The presence of hydroxyl groups can be critical. For antibacterial 4-chromanones, hydroxyl groups at the C-5 and C-7 positions were identified as important pharmacophoric elements that enhance activity. acs.org For certain coumarin (B35378) derivatives, a 7-hydroxy group is a common feature in molecules synthesized for antimicrobial and anti-inflammatory screening. rasayanjournal.co.inmdpi.com
Dihydropyran/Pyranone Ring Substitutions: Modifications to the non-aromatic ring also have a substantial impact.
C-2 Position: A substituent at the C-2 position is often crucial. For SIRT2 inhibition by chroman-4-ones, an alkyl side chain at this position is considered essential for potency. acs.org The absence of a C-2 substituent can lead to a complete loss of activity. acs.org For antibacterial 4-chromanones, a hydrophobic substituent at C-2 was found to enhance activity. acs.org
C-3 Position: The nature and size of substituents at the C-3 position of the chromene ring can significantly affect both inhibitory activity and selectivity for enzymes like COX-2. nih.gov Increasing the lipophilicity of the C-3 substituent was found to increase COX-2 inhibitory potency. nih.gov
Carbonyl Group (C-4): The carbonyl group at C-4 is a key feature. Any modification to this carbonyl group in certain chroman-4-one series resulted in a significant loss of inhibitory activity against SIRT2. acs.org
Table 1: Effect of Core Substitutions on Biological Activity
| Position | Substituent Type | General Effect on Potency | Target/Activity | Citation |
|---|---|---|---|---|
| C-6, C-8 | Electron-Withdrawing (e.g., Br, Cl) | Increase | SIRT2 Inhibition | acs.org |
| C-6, C-7 | Electron-Withdrawing (e.g., Cl, Br) | Increase | Antimicrobial | nih.gov |
| C-6 | Electron-Donating (e.g., OMe) | Decrease | SIRT2 Inhibition | acs.org |
| C-5, C-7 | Hydroxyl (-OH) | Increase | Antibacterial | acs.org |
| C-2 | Alkyl/Hydrophobic Group | Essential for/Increases Activity | SIRT2 Inhibition, Antibacterial | acs.orgacs.org |
| C-4 | Carbonyl (=O) | Essential for Activity | SIRT2 Inhibition | acs.org |
Role of the Acetate (B1210297) Moiety and its Esterification on Activity Profiles
The acetic acid side chain at the C-4 position, and its ester form, are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The conversion between the carboxylic acid, its esters, and other derivatives like hydrazides represents a key strategy for optimizing activity.
Ester vs. Carboxylic Acid: The ester functionality is often crucial for improving pharmacokinetic properties. Ester derivatives frequently show better membrane permeability and bioavailability compared to their corresponding carboxylic acid analogs. For instance, in the context of daphnetin (B354214) derivatives, both the methyl 2-(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate and its parent carboxylic acid were synthesized and evaluated, highlighting the importance of this functional group in SAR studies. mdpi.com In some cases, the introduction of a carboxylic acid group on the chromone core proved to yield more active compounds compared to methyl, ethyl, and hydroxyl groups. nih.gov
Ester Chain Length: The length of the ester's alkyl chain can influence cytotoxic potency. In one study on a 4H-chromene system, a 13-fold difference in cytotoxicity was observed between a methyl ester and an n-butyl ester derivative, with ethyl and propyl esters showing intermediate activities. nih.gov
Conversion to Hydrazide: The acetate ester moiety serves as a key intermediate for further chemical modifications. For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid ethyl ester is frequently used as a starting material to synthesize the corresponding acetic acid hydrazide. rasayanjournal.co.inmdpi.comnih.gov These hydrazide derivatives are then used to create new series of compounds, such as Schiff bases, with potential antimicrobial, analgesic, and anti-inflammatory activities. rasayanjournal.co.inmdpi.com The rationale for synthesizing hydrazides includes potentially increasing the microbial intracellular concentration and overcoming microbial resistance. rasayanjournal.co.in
Table 2: Influence of the Acetate Moiety and its Derivatives on Activity
| Functional Group at C-4 | Key Finding | Implication | Citation |
|---|---|---|---|
| Methyl/Ethyl Ester | Often improves membrane permeability compared to the acid. | Enhanced Bioavailability | |
| Carboxylic Acid | Can be more active than other small substituents in some scaffolds. | Direct Target Interaction | nih.gov |
| Acetic Acid Hydrazide | Serves as a versatile intermediate for creating diverse analogs (e.g., Schiff bases). | Broadening Biological Profiles | rasayanjournal.co.inmdpi.comnih.gov |
Impact of Side Chain Modifications on Biological Efficacy
Modifying side chains, particularly at the C-2 and C-4 positions of the chroman core, is a widely used strategy to fine-tune biological efficacy.
C-2 Side Chain:
Alkyl Chains: The length and branching of alkyl side chains at C-2 are critical. For SIRT2 inhibitors, an n-pentyl group was found to be of optimal length among several alkyl derivatives studied. acs.org Branching the chain, for example, by replacing an n-propyl with an isopropyl group, decreased inhibitory activity. acs.org
Aromatic and Heterocyclic Groups: Replacing the alkyl chain with bulkier groups like a phenyl group can diminish the inhibitory effect. acs.org However, introducing a spacer, such as in a phenethyl-substituted derivative, can restore high potency, indicating a space limitation for substituents directly connected to the ring system. acs.org Sterically demanding groups like indole (B1671886) also tend to lower activity. acs.org
Polar Groups: The introduction of polar functional groups into the C-2 side chain, such as a terminal hydroxyl or an ethylene (B1197577) glycol chain, can significantly decrease activity in some contexts, suggesting that lipophilicity in this region is important. acs.org
C-4 Side Chain (Modifications beyond the acetate group):
Detailed SAR studies on 4H-chromene systems have shown that the functional groups at position C-4 are important, with a preference for rigid and hydrophobic groups to improve cytotoxic potency against cancer cells. nih.gov
Table 3: Effect of Side Chain Modifications on Biological Efficacy
| Position | Side Chain Modification | Observation | Citation |
|---|---|---|---|
| C-2 | Alkyl chain length (n-pentyl vs. others) | Optimal length exists for activity. | acs.org |
| C-2 | Alkyl chain branching (isopropyl vs. n-propyl) | Decreased activity. | acs.org |
| C-2 | Introduction of bulky/aromatic groups (phenyl, indole) | Decreased activity unless a spacer is used. | acs.org |
| C-2 | Introduction of polar groups (-OH, ethylene glycol) | Decreased activity. | acs.org |
| C-4 | Rigidity and Hydrophobicity | Increased cytotoxic potency. | nih.gov |
Stereochemical Considerations in Biological Activity
The three-dimensional arrangement of atoms in chroman derivatives can be a decisive factor in their interaction with biological targets. The C-2 and C-4 positions of the chroman ring are common chiral centers, and different enantiomers often exhibit distinct biological activities.
Enantiomeric Selectivity: Studies on novel chroman-like small-molecule PD-L1 inhibitors revealed that stereochemistry is critical. Molecular dynamics simulations predicted that the (R)-enantiomer would have superior inhibitory activity compared to the (S)-enantiomer, a finding that was later confirmed by bioassays and X-ray structural analysis. nih.gov
Enzyme-Binding Preference: In the study of chroman-4-one derivatives as inhibitors of pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei, crystallographic analysis showed that although a racemic mixture was used, only the R-enantiomer was observed bound in the enzyme's active site. mdpi.com This provides strong evidence for the stereospecific binding and inhibition of the target enzyme. These findings underscore the importance of synthesizing and testing enantiomerically pure compounds to accurately determine biological activity and optimize drug candidates. acs.orgnih.gov
Pharmacophoric Elements for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For chroman and chromen-2-one derivatives, key pharmacophoric models have been identified for various activities.
SIRT2 Inhibition: A clear pharmacophore for SIRT2 inhibition by chroman-4-ones includes:
An unsubstituted carbonyl group at C-4. acs.orgacs.org
Large, electron-withdrawing substituents at the C-6 and C-8 positions. acs.orgacs.org
An alkyl side chain of optimal length (e.g., n-pentyl) at the C-2 position. acs.orgacs.org
Antibacterial Activity: For 4-chromanone-based antibacterial agents, the essential pharmacophoric elements are:
A hydrophobic substituent at the C-2 position. acs.org
A hydrogen bond donor/acceptor at the C-4 position. acs.org
Hydroxyl groups at the C-5 and C-7 positions. acs.org
Anticancer Activity: For certain chroman derivatives designed as anti-breast cancer agents, the presence of electron-withdrawing substituents (Cl, Br) on an attached isatin (B1672199) ring system was found to increase activity. dovepress.com For acetyl-CoA carboxylase (ACC) inhibition, which has anticancer potential, specific substitution patterns led to a potent inhibitor (compound 4s), with docking studies helping to rationalize the SAR. nih.gov
COX-2 Inhibition: For 2-phenyl-4H-chromen-4-one derivatives, a key pharmacophoric feature for selective COX-2 inhibition is a p-methylsulfonyl (MeSO2) group on the C-2 phenyl ring. This group orients into a secondary pocket of the COX-2 active site, which is crucial for potency and selectivity. nih.gov
Molecular Targets and Proposed Mechanisms of Action
Enzyme-Targeted Mechanisms
Emerging evidence suggests that Methyl 2-(chroman-4-YL)acetate may function as an inhibitor of specific enzymes. This inhibition is a key mechanism through which many therapeutic agents exert their effects. While the full spectrum of its enzymatic targets is still under investigation, preliminary studies point towards competitive inhibition as a possible mode of action. In this scenario, the compound would bind to the active site of an enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity. The precise enzymes targeted by this compound are a subject of ongoing research.
Receptor Modulation
In addition to direct enzyme inhibition, this compound is hypothesized to modulate the activity of cellular receptors. Receptors are specialized proteins that transmit signals from the extracellular environment to the inside of the cell. By binding to these receptors, the compound may either activate or block them, leading to a cascade of downstream cellular responses. This modulation of receptor activity could account for a range of its observed biological effects. Further research is needed to identify the specific receptors with which this compound interacts and the nature of these interactions.
Interference with Macromolecular Biosynthesis
Another proposed mechanism of action for this compound involves its interference with the biosynthesis of essential macromolecules, such as proteins and nucleic acids. This interference could occur at various stages of these complex processes, from the synthesis of precursor molecules to the assembly of the final macromolecules. By disrupting these fundamental cellular processes, the compound could exhibit cytotoxic or antimicrobial effects. The specific pathways within macromolecular biosynthesis that are most sensitive to this compound are yet to be fully elucidated.
Dissipation of Bacterial Membrane Potential
In the context of its potential antimicrobial activity, this compound is thought to act by disrupting the integrity of bacterial cell membranes. Specifically, it is proposed that the compound can dissipate the bacterial membrane potential, which is crucial for essential cellular functions such as ATP synthesis, nutrient transport, and motility. By compromising this electrochemical gradient, this compound could lead to a loss of cellular viability and ultimately, bacterial cell death.
Proposed Pathways of Action in Anti-inflammatory and Antioxidant Responses
The potential anti-inflammatory and antioxidant properties of this compound are believed to be mediated through its interaction with specific signaling pathways. As an anti-inflammatory agent, it may inhibit the production of pro-inflammatory mediators or modulate the activity of immune cells. As an antioxidant, it could directly scavenge free radicals or enhance the expression of endogenous antioxidant enzymes. The precise molecular pathways involved in these responses are an active area of investigation, with the aim of fully understanding how this compound may mitigate inflammation and oxidative stress.
Research on Derivatives and Analogues
Coumarin-Hydrazone Conjugates and Their Bioactivity
The synthesis of coumarin-hydrazone conjugates often involves a multi-step process. Initially, a coumarin-based aldehyde is prepared. For instance, salicylaldehyde (B1680747) can be reacted with methyl acrylate (B77674) in the presence of triethylamine (B128534) to yield 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde. rsc.org This aldehyde then undergoes a condensation reaction with a series of acid hydrazides to form the final coumarin-hydrazone conjugates. rsc.org This synthetic strategy allows for the creation of a library of structurally diverse compounds.
These hybrid molecules have been investigated for their potential as α-glucosidase inhibitors. rsc.org The inhibitory activity of these compounds is influenced by the nature and position of substituents on the hydrazone moiety. For example, some coumarin-based hydrazones have demonstrated significant inhibitory potential against the α-glucosidase enzyme, with some exhibiting greater potency than the standard drug, acarbose. rsc.org The design of these conjugates leverages the known biological importance of both coumarins and hydrazones to create new lead compounds with enhanced bioactivity. rsc.org
| Compound Type | Synthetic Precursors | Bioactivity |
| Coumarin-Hydrazone Conjugates | Coumarin-based aldehydes, Acid hydrazides | α-glucosidase inhibition |
Thiazolidinone-Coumarin Hybrid Molecules
Thiazolidinone-coumarin hybrid molecules represent another significant class of derivatives with promising biological activities. The synthesis of these hybrids can start from a coumarin (B35378) derivative, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, which is first converted to its corresponding hydrazide. nih.gov This hydrazide then serves as a key intermediate for the synthesis of various thiazolidinone derivatives. For instance, new 4-thiazolidinone (B1220212) derivatives with substituents like bromo, nitro, methyl, and chloro groups on an attached benzene (B151609) ring have been synthesized from a 7-amino-4-methylcoumarin (B1665955) moiety. pensoft.net
These hybrid molecules have been screened for their antibacterial and antioxidant properties. nih.gov Many of these compounds have shown considerable activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting greater potency than standard reference drugs against strains like E. coli, S. aureus, and B. subtilis. nih.govdoaj.org The antioxidant activity of these compounds has also been noted, with certain derivatives displaying excellent radical scavenging capabilities. semanticscholar.org The combination of the coumarin and thiazolidinone scaffolds appears to be a fruitful strategy for developing new antimicrobial and antioxidant agents. nih.govsemanticscholar.org
| Derivative Class | Key Moieties | Investigated Bioactivities |
| Thiazolidinone-Coumarin Hybrids | Coumarin, Thiazolidinone | Antibacterial, Antioxidant |
Schiff Bases Derived from Acetohydrazides
Schiff bases derived from acetohydrazides are another area of active research. The synthesis of these compounds typically involves the condensation of an acetohydrazide with a suitable aldehyde. For example, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide can be reacted with various aromatic aldehydes to produce a series of Schiff bases. semanticscholar.org These reactions are often carried out in a suitable solvent like methanol (B129727). semanticscholar.org
The resulting Schiff bases have been evaluated for a range of biological activities, including antioxidant and antimicrobial properties. semanticscholar.orgmdpi.com The presence of the azomethine group (-C=N-) is considered crucial for the biological activity of these compounds. mdpi.com Some of these Schiff bases, particularly those with hydroxyl groups on the phenyl ring, have demonstrated excellent antioxidant activity. semanticscholar.org Furthermore, these compounds can serve as intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones. semanticscholar.org
| Compound Class | Key Functional Group | Common Bioactivities |
| Schiff Bases | Azomethine (-C=N-) | Antioxidant, Antimicrobial |
Functionalized Chroman-4-one Analogues with Varied Substituents
The chroman-4-one scaffold is a key structural feature in a variety of bioactive molecules and has been the subject of extensive synthetic modification. mdpi.comresearchgate.net Researchers have developed methods to introduce a wide range of functional groups at various positions of the chroman-4-one ring system to explore their effects on biological activity. gu.senih.gov For instance, substitutions at the 2-, 3-, 6-, and 8-positions have been investigated. gu.se
The biological activities of these functionalized analogues are diverse and dependent on the nature and position of the substituents. For example, some 2-alkyl substituted chroman-4-one derivatives have been identified as selective inhibitors of the Sirt2 enzyme, which is implicated in neurodegenerative diseases and cancer. gu.senih.gov Other derivatives have shown antimicrobial activity, with studies indicating that the presence of certain substituents, such as a methoxy (B1213986) group at the meta position of an attached benzene ring, can enhance bioactivity. mdpi.com Conversely, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 has been found to reduce antimicrobial activity. mdpi.com
| Chroman-4-one Analogue | Position of Substituent | Notable Bioactivity |
| 2-alkyl substituted | 2-position | Sirt2 inhibition |
| 6,8-dibromo-2-pentylchroman-4-one | 2-, 6-, 8-positions | Potent Sirt2 inhibition nih.gov |
| Homoisoflavonoids with methoxy group | meta-position of ring B | Enhanced antimicrobial activity mdpi.com |
Structure-Activity Relationship Studies of Modified Acetate (B1210297) Chains
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. While specific SAR studies on the modified acetate chain of Methyl 2-(chroman-4-YL)acetate are not extensively detailed in the provided context, general principles from related chromone (B188151) and coumarin derivatives can be inferred. For instance, in a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, modifications to the side chain were found to be critical for activity. nih.gov
In these studies, both the substituents on the chromone ring and the nature of the side chain itself were important for inhibitory potency. nih.gov For other classes of bioactive molecules, such as menaquinone-4 analogues, modifications to the side chain, including demethylation or reduction of double bonds, significantly impacted their transcriptional activity. nih.gov These findings suggest that the length, flexibility, and functional groups of the acetate chain in derivatives of this compound would likely play a significant role in determining their biological profile. Further targeted SAR studies on this specific class of compounds would be beneficial for the rational design of more potent and selective bioactive agents.
Future Directions in Chemical Biology and Medicinal Chemistry of Chroman/chromen 2 One Acetates
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of chroman and chromene derivatives has traditionally involved methods that can be environmentally taxing. nih.govresearchgate.net Future research is increasingly focused on the development of novel and sustainable, or "green," synthetic strategies. These approaches aim to reduce the ecological impact by using non-toxic catalysts, environmentally benign solvents, and sustainable raw materials. nih.govresearchgate.net Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being implemented to improve scalability, cost-effectiveness, and the ease of purification. nih.govresearchgate.net
For instance, a convenient and practical method for synthesizing ester-containing chroman-4-ones, structurally related to Methyl 2-(chroman-4-YL)acetate, involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. nih.gov This metal-free approach utilizes an oxidant like (NH4)2S2O8 and has shown success in producing various derivatives in good yields. nih.govmdpi.com Similarly, visible-light-promoted synthesis is emerging as a sustainable method for creating chromene and chroman derivatives. acs.orgrsc.org These eco-friendly methods not only offer environmental benefits but also provide access to a diverse range of derivatives for biological screening. nih.govresearchgate.net
Table 1: Examples of Synthesized Ester-Containing Chroman-4-One Derivatives nih.govmdpi.com
| Compound Name | Structure | Yield (%) |
|---|---|---|
| methyl 2-(4-oxochroman-3-yl)acetate | C12H12O4 | 71 |
| methyl 2-(7-methoxy-4-oxochroman-3-yl)acetate | C13H14O5 | Not Specified |
| methyl 2-(8-chloro-4-oxochroman-3-yl)acetate | C12H11ClO4 | Not Specified |
This table is interactive. You can sort and filter the data.
Advanced Structure-Activity Relationship Studies for Enhanced Efficacy and Selectivity
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and safety. oncodesign-services.comgardp.org For chroman and chromen-2-one acetates, advanced SAR studies are crucial for identifying the key structural features that govern their biological activity. oncodesign-services.comnih.gov By systematically modifying the chroman scaffold, researchers can determine how different substituents and their positions affect interaction with biological targets. gardp.orgnih.gov
For example, in a study of spirocyclic chromanes with antimalarial activity, extensive SAR studies were conducted to identify the essential features for their parasiticidal action. nih.gov Similarly, SAR studies on chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein ABCG2 revealed that substituents at specific positions were critical for inhibitory activity. nih.gov These studies highlight the importance of substitutions at various positions on the chromanone ring (C-2, C-3, C-6, and C-7) which can lead to effective compounds for various conditions, including diabetes and cancer. nih.gov Future research will leverage these insights to design molecules with improved therapeutic profiles. oncodesign-services.comgardp.org
Identification and Validation of New Biological Targets
While chroman and chromen-2-one derivatives are known to exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory effects, the full spectrum of their biological targets remains to be elucidated. nih.govresearchgate.net A key future direction is the identification and validation of novel molecular targets for these compounds. This involves screening against a wider array of enzymes, receptors, and other cellular components to uncover new therapeutic applications.
For instance, certain chromone analogs have been identified as functional inhibitors of Heat Shock Protein 27 (HSP27), suggesting a potential role in cancer therapy by sensitizing cancer cells to other treatments. nih.gov Another study identified a spirocyclic chroman-4-one with promising antimalarial activity, indicating a different therapeutic avenue. nih.gov The chroman-4-one scaffold itself is found in many biologically active compounds with properties such as antibacterial, antioxidant, and anti-HIV activities. nih.gov Future work will focus on target deconvolution for hits identified in phenotypic screens and validating these targets to understand the mechanism of action and expand the therapeutic potential of chroman acetates.
Development of Prodrug Strategies and Advanced Chemical Delivery Systems
The therapeutic efficacy of a drug is often limited by its physicochemical properties, which can affect its absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies involve chemically modifying a drug to improve its delivery and are increasingly being considered early in the drug development process. nih.govresearchgate.net For polar compounds like some chroman derivatives, a prodrug approach can enhance oral bioavailability. nih.gov
A notable example is the use of a coumarin-based cyclic prodrug strategy to improve the oral absorption of RGD peptidomimetics. By masking polar carboxyl and amino groups, the prodrugs showed increased membrane permeability. nih.gov This concept can be extended to chroman/chromen-2-one acetates to overcome pharmacokinetic challenges. Future research will focus on designing novel prodrugs that release the active chroman acetate (B1210297) derivative at the target site, potentially using skin enzymes for transdermal delivery or specific linkers for controlled release. researchgate.netmdpi.com
Integration of High-Throughput Screening and Computational Methods in Lead Discovery
The discovery of new lead compounds is being revolutionized by the integration of high-throughput screening (HTS) and advanced computational methods. patsnap.comnih.govbmglabtech.com HTS allows for the rapid testing of large libraries of compounds, including diverse chroman and chromen-2-one derivatives, to identify initial "hits." bmglabtech.commalvernpanalytical.comnih.gov These screening libraries are carefully designed to be structurally diverse and possess suitable pharmacokinetic properties. thermofisher.com
Complementing HTS, computational approaches such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are powerful tools for accelerating lead discovery. patsnap.comfrontiersin.orgucl.ac.uk These methods enable the rapid assessment of vast chemical libraries, predict the binding of molecules to a target, and help in the rational design of new candidates. frontiersin.orgresearchgate.netmdpi.com The synergy between HTS and in silico modeling facilitates a more efficient and cost-effective drug discovery pipeline, allowing researchers to prioritize the synthesis and testing of the most promising chroman acetate derivatives. patsnap.comfrontiersin.org
Table 2: Key Computational Methods in Lead Discovery frontiersin.orgmdpi.com
| Method | Description | Application in Chroman Acetate Research |
|---|---|---|
| Virtual Screening (VS) | Computationally screens large libraries of compounds to identify molecules that are most likely to bind to a drug target. | To filter extensive chroman derivative libraries and prioritize candidates for experimental screening. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To model the interaction of this compound with potential biological targets. |
| QSAR Modeling | Relates the quantitative chemical structure of a compound to its biological activity. | To build predictive models for the efficacy and selectivity of new chroman acetate analogs. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | To assess the drug-like properties of novel chroman derivatives early in the discovery process. |
This table is interactive. You can sort and filter the data.
Investigation of Multitargeting Approaches for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways and targets. researchgate.netup.ac.za The traditional "one-drug, one-target" approach has shown limited efficacy against such multifactorial diseases. up.ac.zadovepress.com Consequently, there is growing interest in developing multitarget drugs, single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov This strategy, also known as polypharmacology, can offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. dovepress.comnih.gov
The chroman/chromen-2-one scaffold, with its chemical versatility, is an excellent starting point for designing multitarget-directed ligands. mdpi.com By strategically functionalizing the core structure, it is possible to create derivatives that modulate different targets involved in a complex disease cascade. Future research in this area will focus on the rational design and synthesis of chroman acetates capable of hitting multiple, deliberately chosen biological targets to achieve synergistic therapeutic effects. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for Methyl 2-(chroman-4-YL)acetate, and how can purity be ensured?
Synthetic routes typically involve esterification of chroman-4-yl acetic acid with methanol under acidic catalysis or transesterification of its ethyl ester analog. Critical steps include:
- Reflux conditions : Use anhydrous methanol and catalytic sulfuric acid (H₂SO₄) at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the ester .
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (characteristic signals: ester carbonyl at ~170 ppm in ¹³C NMR, chroman ring protons at 6.5–7.2 ppm in ¹H NMR) .
Q. How can the stereochemical configuration of this compound be confirmed?
Q. What analytical techniques are essential for characterizing degradation products?
- LC-MS/MS : Identifies hydrolyzed products (e.g., chroman-4-yl acetic acid) via fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assesses thermal stability under nitrogen atmosphere (decomposition onset >200°C for stable esters) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software; compare computed ¹H/¹³C NMR shifts (B3LYP/6-31G* level) with experimental data.
- Multi-technique validation : Cross-reference with IR (ester C=O stretch at ~1740 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What experimental design strategies optimize yield in large-scale synthesis?
Q. How can computational tools predict biological activity or reactivity of this compound?
Q. How to address discrepancies in crystallographic data (e.g., twinning or disorder)?
Q. What protocols mitigate hazards during synthesis (e.g., toxic by-products)?
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates like acetic anhydride.
- Waste management : Neutralize acidic residues with sodium bicarbonate before disposal; segregate halogenated by-products (if any) for certified waste handling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
